2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine
Description
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S/c15-12-1-3-13(4-2-12)22(20,21)19-9-7-18(8-10-19)14-11-16-5-6-17-14/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUCCJJWNCPPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Bromination of Aniline Derivatives
Starting with 4-bromoanaline, sulfonation via concentrated sulfuric acid yields 4-bromobenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to 4-bromobenzenesulfonyl chloride. This method ensures para-substitution, avoiding the regioselectivity issues associated with direct electrophilic bromination.
Reaction Conditions
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Sulfonation : 4-Bromoaniline in H₂SO₄ (98%) at 180°C for 6 hours.
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Chlorination : 4-Bromobenzenesulfonic acid with PCl₅ (1:3 molar ratio) in refluxing dichloromethane (DCM) for 4 hours.
Piperazine Sulfonylation
Piperazine undergoes monosubstitution with 4-bromobenzenesulfonyl chloride to form 1-(4-bromobenzenesulfonyl)piperazine. Controlling stoichiometry is critical to avoid disubstitution.
Monosubstitution Protocol
Piperazine (1 equiv) reacts with 4-bromobenzenesulfonyl chloride (1 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA, 2 equiv) neutralizes HCl, driving the reaction to completion.
Optimized Parameters
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Solvent : DCM (0°C to room temperature, 12 hours).
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Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane).
Characterization
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¹H NMR : δ 7.75 (d, J = 8.5 Hz, 2H, Ar-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 3.45–3.30 (m, 4H, piperazine-H), 2.90–2.75 (m, 4H, piperazine-H).
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MS (ESI) : m/z 349.1 [M+H]⁺.
Nucleophilic Aromatic Substitution with Pyrazine
The secondary amine of 1-(4-bromobenzenesulfonyl)piperazine displaces a chloride from 2-chloropyrazine, forming the target compound.
Coupling Reaction
1-(4-Bromobenzenesulfonyl)piperazine (1 equiv) and 2-chloropyrazine (1.2 equiv) are refluxed in acetonitrile with potassium carbonate (K₂CO₃, 2 equiv) as a base.
Key Considerations
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Temperature : 80°C for 18 hours.
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Solvent : Acetonitrile (high polarity enhances nucleophilicity).
Mechanistic Insight
The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr):
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Deprotonation of the piperazine amine by K₂CO₃.
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Attack of the deprotonated amine on the electron-deficient C2 position of 2-chloropyrazine, facilitated by the leaving group (Cl⁻).
Alternative Pathways and Comparative Analysis
Direct Sulfonation of Preformed Piperazine-Pyrazine Derivatives
Attempts to sulfonate 1-pyrazin-2-yl-piperazine with 4-bromobenzenesulfonyl chloride result in low yields (<30%) due to steric hindrance and competing disubstitution.
Solid-Phase Synthesis
Immobilized piperazine on Wang resin reacts sequentially with 4-bromobenzenesulfonyl chloride and 2-chloropyrazine. While enabling easy purification, this method suffers from moderate efficiency (55–60% yield).
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | Piperazine, 4-BrC₆H₄SO₂Cl, TEA, DCM, 12h | 92 | 98.5 |
| Pyrazine Coupling | 1-(4-BrC₆H₄SO₂)piperazine, 2-Cl-pyrazine, K₂CO₃, MeCN, 18h | 78 | 99.1 |
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
The meta-directing effect of the sulfonyl group complicates para-bromination. Using pre-brominated aniline derivatives circumvents this issue.
Disubstitution in Piperazine
Excess sulfonyl chloride leads to disubstituted byproducts. Slow addition of reagents and strict stoichiometric control minimize this.
Pyrazine Reactivity
2-Chloropyrazine’s low electrophilicity necessitates prolonged heating. Microwave-assisted synthesis (100°C, 2h) improves yields to 82%.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for sulfonylation (residence time: 30 min) and coupling (residence time: 45 min), achieving 89% overall yield with >99% purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The piperazine and pyrazine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted pyrazine and piperazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Reaction Types
This compound can undergo various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles like amines or thiols.
- Oxidation and Reduction : It can be oxidized or reduced to yield different derivatives.
- Cyclization Reactions : The piperazine and pyrazine rings can participate in cyclization to form more complex structures.
Medicinal Chemistry
2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural similarity to biologically active molecules makes it suitable for developing drugs targeting various diseases.
Biological Studies
The compound is utilized in enzyme inhibition studies and receptor binding assays due to its potential biological activity. Research has shown that derivatives of this compound exhibit activity against certain enzymes, indicating its utility in drug design and development.
Industrial Applications
In addition to medicinal uses, this compound finds applications in the development of agrochemicals and other industrial chemicals. Its unique functional groups allow for modifications that enhance the efficacy of agricultural products.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazine and piperazine rings provide structural stability and facilitate binding . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on evidence-derived
Core Heterocycle Variations
- Pyrazine vs. Indole/Coumarin : Pyrazine’s electron-deficient nature contrasts with indole’s aromaticity and coumarin’s fused-ring system, which may alter binding to targets like 5-HT receptors .
Substituent Effects
- Sulfonyl vs. Carbonyl Groups : Sulfonyl groups (e.g., in 4j and the target compound) enhance solubility and metabolic stability compared to carbonyl-containing analogs (e.g., 3f) .
Physicochemical Properties
- Solubility: Sulfonyl groups improve aqueous solubility compared to nonpolar analogs like 3f .
Q & A
Q. What are the common synthetic routes for preparing 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine and its analogs?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Sulfonylation : Reacting piperazine derivatives with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) using a base like N,N-diisopropylethylamine (DIPEA) .
Coupling Reactions : Introducing pyrazine or other heterocyclic moieties via nucleophilic substitution or palladium-catalyzed cross-coupling .
Example: In , analogs were synthesized by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides, yielding products with yields of 41–92% after crystallization or flash chromatography .
Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming substituent positions and purity. For example, aromatic protons in analogs appear at δ 7.00–7.56 ppm, while piperazine CH groups resonate at δ 2.41–3.82 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental Analysis : Used to verify purity (e.g., deviations <0.3% for C, H, N) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodological Answer :
- Catalyst Selection : Copper(I) catalysts (e.g., CuSO/sodium ascorbate) enhance "click chemistry" for triazole formation, as seen in .
- Solvent and Temperature : Polar aprotic solvents (DMF, DCM) at 25–50°C improve reaction homogeneity. For example, propargyl bromide coupling in DMF at room temperature achieved 60–92% yields .
- Purification : Flash chromatography with ethyl acetate/hexane (1:8) or crystallization with diethyl ether increases purity .
Q. What strategies resolve contradictions in spectroscopic or elemental analysis data?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- 2D NMR : Use COSY or NOESY to resolve overlapping signals in aromatic regions .
- Replicate Syntheses : Repetition under controlled conditions minimizes batch-to-batch variability. For example, reported <0.3% deviation in elemental analysis for hydroxyphenyl-piperazine derivatives .
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Methodological Answer :
- Substituent Variation : Introduce halogens (Br, Cl), methyl, or sulfonyl groups at specific positions to assess bioactivity. showed bromophenyl analogs (e.g., Compound 13) with higher anticancer activity (IC <10 µM) .
- Molecular Docking : Use software like AutoDock to predict binding to targets (e.g., tyrosine kinases). demonstrated triazole derivatives inhibiting kinases via hydrogen bonding with ATP-binding pockets .
Q. What computational methods are used to predict pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), solubility, and cytochrome P450 interactions. For example, piperazine sulfonamides often exhibit moderate blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., 100 ns MD runs for kinase inhibitors) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms melting points (e.g., 86–95°C in ).
- Polymorphism Screening : Recrystallize from solvents like ethanol or acetonitrile to isolate stable polymorphs .
Safety and Handling
Q. What precautions are critical for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
